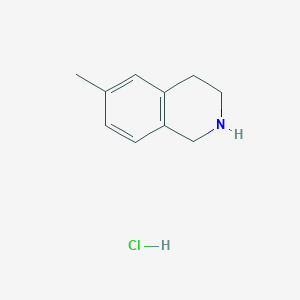

6-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride

Description

The exact mass of the compound 6-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 6-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-methyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N.ClH/c1-8-2-3-10-7-11-5-4-9(10)6-8;/h2-3,6,11H,4-5,7H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUYUCFMJAXNYMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(CNCC2)C=C1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40696289 | |

| Record name | 6-Methyl-1,2,3,4-tetrahydroisoquinoline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40696289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41565-81-5 | |

| Record name | Isoquinoline, 1,2,3,4-tetrahydro-6-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41565-81-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Methyl-1,2,3,4-tetrahydroisoquinoline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40696289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of 6-Methyl-1,2,3,4-tetrahydroisoquinoline Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the chemical properties, synthesis, characterization, and reactivity of 6-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride. The content herein is structured to deliver not just data, but a foundational understanding of the causality behind experimental choices and analytical interpretations, empowering researchers in their drug discovery and development endeavors.

Introduction: The Significance of the Tetrahydroisoquinoline Scaffold

The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous natural products and synthetic compounds with a wide spectrum of biological activities.[1][2] The inherent structural features of the THIQ nucleus allow for diverse functionalization, leading to compounds with applications ranging from anticancer and antimicrobial to neuroprotective agents.[2][3] The introduction of a methyl group at the 6-position of the aromatic ring, as in 6-Methyl-1,2,3,4-tetrahydroisoquinoline, is anticipated to modulate the electronic properties and steric profile of the molecule, thereby influencing its reactivity and biological interactions. This guide will delve into the specific chemical characteristics of its hydrochloride salt, a common form for improving solubility and stability.

Physicochemical Properties

The hydrochloride salt of 6-Methyl-1,2,3,4-tetrahydroisoquinoline is typically a crystalline solid. The presence of the methyl group, an electron-donating group, at the 6-position subtly influences the molecule's polarity and basicity compared to the unsubstituted parent compound.

Table 1: Physicochemical Properties of 6-Methyl-1,2,3,4-tetrahydroisoquinoline and Related Analogs

| Property | 6-Methyl-1,2,3,4-tetrahydroisoquinoline | 1-Methyl-1,2,3,4-tetrahydroisoquinoline | 6-Methyl-1,2,3,4-tetrahydroquinoline |

| Molecular Formula | C₁₀H₁₃N | C₁₀H₁₃N | C₁₀H₁₃N |

| Molecular Weight | 147.22 g/mol | 147.22 g/mol | 147.22 g/mol |

| Appearance | Predicted: Solid | Not Specified | White or Colorless to Yellow powder to lump to clear liquid |

| CAS Number | 23773-17-3 | 4965-09-7 | 91-61-2 |

Synthesis and Mechanistic Insights

The most prominent and versatile method for the synthesis of the 1,2,3,4-tetrahydroisoquinoline core is the Pictet-Spengler reaction .[4][5] This acid-catalyzed reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by cyclization.

For the synthesis of 6-Methyl-1,2,3,4-tetrahydroisoquinoline, the logical starting materials are 4-methylphenethylamine and formaldehyde . The electron-donating nature of the methyl group at the para-position is known to facilitate the electrophilic aromatic substitution step of the cyclization.[2]

Caption: Pictet-Spengler synthesis of 6-Methyl-1,2,3,4-tetrahydroisoquinoline.

Experimental Protocol: Pictet-Spengler Synthesis

The following is a generalized, yet detailed, protocol based on established principles of the Pictet-Spengler reaction.

Step 1: Formation of the Schiff Base and Cyclization

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 4-methylphenethylamine (1 equivalent) in a suitable solvent such as toluene or methanol.

-

Add an aqueous solution of formaldehyde (1.1 equivalents).

-

Acidify the reaction mixture with a strong acid, such as hydrochloric acid or sulfuric acid, to a pH of approximately 1-2. The acid acts as a catalyst for both the imine formation and the subsequent cyclization.

-

Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 4-8 hours.

Step 2: Work-up and Isolation of the Free Base

-

After the reaction is complete, cool the mixture to room temperature.

-

Neutralize the excess acid by the careful addition of a base, such as a saturated sodium bicarbonate solution, until the pH is approximately 8-9.

-

Extract the aqueous layer with an organic solvent like dichloromethane or ethyl acetate (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 6-Methyl-1,2,3,4-tetrahydroisoquinoline free base.

Step 3: Formation of the Hydrochloride Salt

-

Dissolve the crude free base in a minimal amount of a suitable solvent, such as diethyl ether or isopropanol.

-

Slowly add a solution of hydrochloric acid in the same solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring.

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the precipitate by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield 6-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride as a crystalline solid.

Analytical and Spectroscopic Characterization

Due to the scarcity of direct experimental data for 6-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride, the following characterization data is predicted based on the analysis of closely related analogs, namely 6-Methyl-1,2,3,4-tetrahydroquinoline and 1-Methyl-1,2,3,4-tetrahydroisoquinoline.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic and aliphatic protons. The protons on the tetrahydroisoquinoline core will appear as multiplets in the aliphatic region, while the aromatic protons will be in the downfield region. The methyl group will present as a singlet.

Table 2: Predicted ¹H NMR Chemical Shifts for 6-Methyl-1,2,3,4-tetrahydroisoquinoline

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic CH | 6.8 - 7.2 | m |

| C1-H₂ | ~4.0 | s |

| C3-H₂ | ~2.9 | t |

| C4-H₂ | ~2.7 | t |

| N-H | Variable (broad singlet) | br s |

| 6-CH₃ | ~2.3 | s |

¹³C NMR: The carbon NMR will provide information on the carbon skeleton.

Table 3: Predicted ¹³C NMR Chemical Shifts for 6-Methyl-1,2,3,4-tetrahydroisoquinoline

| Carbon | Predicted Chemical Shift (ppm) |

| Aromatic C-H | 125 - 130 |

| Aromatic C-q | 130 - 145 |

| C1 | ~45 |

| C3 | ~42 |

| C4 | ~28 |

| 6-CH₃ | ~21 |

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule.

Table 4: Predicted IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| N-H stretch (amine salt) | 2400-3000 | Strong, broad |

| C-H stretch (aromatic) | 3000-3100 | Medium |

| C-H stretch (aliphatic) | 2850-2960 | Medium-Strong |

| C=C stretch (aromatic) | 1450-1600 | Medium |

| N-H bend | 1500-1650 | Medium |

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of the free base would likely show a prominent molecular ion peak (M⁺) at m/z 147. The fragmentation pattern would be characterized by the loss of a hydrogen atom to form a stable iminium ion.

Caption: Predicted mass spectral fragmentation of 6-Methyl-1,2,3,4-tetrahydroisoquinoline.

Chemical Reactivity

The chemical reactivity of 6-Methyl-1,2,3,4-tetrahydroisoquinoline is dictated by the interplay of the secondary amine in the heterocyclic ring and the electron-rich aromatic system.

Electrophilic Aromatic Substitution

The presence of the electron-donating methyl group at the 6-position, along with the activating effect of the tetrahydroisoquinoline ring, makes the aromatic ring susceptible to electrophilic aromatic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions. These reactions are expected to occur primarily at the positions ortho and para to the activating groups.

Oxidation

The tetrahydroisoquinoline ring can undergo oxidation. Mild oxidizing agents may lead to the formation of the corresponding 3,4-dihydroisoquinoline, while stronger oxidizing agents can result in the fully aromatized isoquinoline. The secondary amine can also be oxidized.

N-Alkylation and N-Acylation

The secondary amine is nucleophilic and readily undergoes reactions with electrophiles. N-alkylation with alkyl halides or N-acylation with acyl chlorides or anhydrides can be achieved under standard conditions to introduce various substituents on the nitrogen atom, further diversifying the chemical space for drug discovery.

Safety and Handling

6-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It is advisable to work in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

6-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is a valuable building block in medicinal chemistry. Its synthesis is readily achievable through the well-established Pictet-Spengler reaction. A thorough understanding of its spectroscopic properties and chemical reactivity is crucial for its effective utilization in the design and synthesis of novel therapeutic agents. This guide provides a foundational framework for researchers to confidently work with this important class of compounds.

References

Sources

- 1. 6-Methyl-1,2,3,4-tetrahydroquinoline | C10H13N | CID 66678 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

- 3. chemimpex.com [chemimpex.com]

- 4. jk-sci.com [jk-sci.com]

- 5. Pictet-Spengler Reaction - Common Conditions [commonorganicchemistry.com]

Technical Whitepaper: Scalable Synthesis & Characterization of 6-Methyl-1,2,3,4-tetrahydroisoquinoline Hydrochloride

[1]

Executive Summary & Strategic Value

6-Methyl-1,2,3,4-tetrahydroisoquinoline (6-Me-THIQ) is a critical pharmacophore in medicinal chemistry, serving as a core scaffold for dopamine D2 receptor antagonists, anticonvulsants, and norepinephrine reuptake inhibitors.[1]

While the molecule appears structurally simple, its synthesis presents a classic regiochemical challenge.[1] The traditional Pictet-Spengler cyclization of 3-methylphenethylamine yields a mixture of 6-methyl (para-cyclization) and 8-methyl (ortho-cyclization) isomers, necessitating tedious chromatographic separation.[1]

This guide advocates for a "Reduction-First" strategy. By starting with the commercially available, pre-functionalized 6-methylisoquinoline, we utilize catalytic hydrogenation to exclusively generate the 6-methyl isomer. This approach eliminates regiochemical ambiguity, increases overall yield, and streamlines the purification of the hydrochloride salt.[1]

Retrosynthetic Logic & Pathway Analysis[1][2][3]

The following decision tree illustrates the mechanistic divergence between the "Classic" (Route B) and "Recommended" (Route A) approaches.

Figure 1: Retrosynthetic comparison showing the efficiency of the reduction route (A) versus the regioselectivity issues of the Pictet-Spengler route (B).[1]

Recommended Protocol: Catalytic Hydrogenation (Route A)

This protocol is preferred for its atom economy and lack of isomeric byproducts.[1] It relies on the reduction of the pyridine ring of the isoquinoline system while leaving the benzene ring intact.[1]

Materials & Reagents[1][3][4][5][6][7][8][9]

-

Substrate: 6-Methylisoquinoline (CAS: 7661-55-4).[1]

-

Catalyst: Platinum(IV) oxide (Adams' Catalyst, PtO₂).[1] Note: PtO₂ is superior to Pd/C for isoquinoline reduction in acidic media as it minimizes over-reduction to the decahydro- species.

-

Solvent: Glacial Acetic Acid (AcOH).[1]

-

Hydrogen Source: H₂ gas (Balloon or Parr shaker at 40-50 psi).

-

Salt Formation: 4M HCl in 1,4-Dioxane or Diethyl Ether.[1]

Step-by-Step Methodology

-

Catalyst Activation:

-

In a hydrogenation vessel (Parr bottle), suspend PtO₂ (5 mol%) in glacial acetic acid (10 mL per gram of substrate).

-

Safety: Purge with N₂ before introducing H₂ to prevent ignition.[1]

-

-

Substrate Addition:

-

Add 6-methylisoquinoline (1.0 equiv) to the vessel. Ensure complete dissolution.

-

Mechanistic Insight: The acetic acid serves two purposes: it protonates the isoquinoline nitrogen (activating the ring toward nucleophilic hydride attack) and prevents catalyst poisoning by the resulting amine.[1]

-

-

Hydrogenation:

-

Work-up (Free Base Isolation):

-

Filter the catalyst through a pad of Celite under an inert atmosphere (Caution: dry Pt/C or PtO₂ is pyrophoric).[1]

-

Concentrate the filtrate to remove bulk AcOH.[1]

-

Basify the residue with 2M NaOH to pH > 12.[1]

-

Extract with Dichloromethane (DCM) (3x).[1] Dry combined organics over Na₂SO₄ and concentrate in vacuo to yield the oil (Free Base).[1]

-

-

Salt Formation (Hydrochloride):

Alternative Protocol: Pictet-Spengler Cyclization (Route B)[1]

Use this route only if 6-methylisoquinoline is unavailable.

The condensation of 3-methylphenethylamine with formaldehyde yields an iminium ion intermediate. The subsequent electrophilic aromatic substitution can occur at the para position (yielding the desired 6-Me isomer) or the ortho position (yielding the 8-Me isomer).[1]

Regiochemical Control

Literature indicates that without blocking groups, the ratio is typically 60:40 favoring the 6-isomer due to steric hindrance at the 8-position, but separation is difficult.

Modified Procedure

-

Reflux: Reflux 3-methylphenethylamine with Paraformaldehyde in Formic Acid (Eschweiler-Clarke conditions modified for cyclization) or 6M HCl.

-

Purification: The critical step is the separation of isomers.[1]

-

Crystallization: The HCl salts of the 6- and 8-isomers often have different solubilities in Ethanol/Acetone. Fractional crystallization is required.[1]

-

Chromatography: Preparative HPLC using a C18 column with a basic buffer (Ammonium Bicarbonate) is recommended to separate the free bases before salt formation.[1]

-

Analytical Specifications & Validation

To ensure the integrity of the synthesized compound, the following analytical parameters must be met. The key differentiator between the 6-Me and 8-Me isomers is the aromatic coupling pattern in ¹H NMR.

| Parameter | Specification | Method / Validation Logic |

| Appearance | White to off-white crystalline solid | Visual inspection. |

| Purity (HPLC) | > 98.0% | Reverse Phase C18, Acetonitrile/Water (0.1% TFA).[1] |

| Mass Spec (ESI+) | [M+H]⁺ = 148.11 (Free Base) | Confirms molecular weight (MW: 147.22 g/mol ).[1] |

| ¹H NMR (Aromatic) | Distinct Pattern: 3 aromatic protons. | 6-Me Isomer: Shows a doublet (d), singlet (s), and doublet (d) pattern characteristic of 1,2,4-substitution.[1] 8-Me Isomer: Shows a triplet (t) and two doublets (d) characteristic of 1,2,3-substitution.[1] |

| Melting Point | 210–215°C (Decomp) | Typical for THIQ HCl salts; verify against specific batch.[1] |

Safety & Handling

-

HCl Salt Properties: The hydrochloride salt is hygroscopic.[1] Store in a desiccator at -20°C for long-term stability.

-

Biological Activity: As a dopamine pharmacophore, treat the compound as a potential neuroactive agent.[1] Use full PPE (gloves, mask, goggles) and handle in a fume hood.[1]

-

Catalyst Disposal: PtO₂ residues are fire hazards.[1] Keep wet with water after filtration and dispose of in a dedicated heavy metal waste container.[1]

References

-

Reduction of Isoquinolines: Maryanoff, B. E., et al. "Pyrroloisoquinoline antidepressants.[1] 2. In-depth exploration of structure-activity relationships." Journal of Medicinal Chemistry1987 , 30(8), 1433-1454.[1] Link[1]

- Context: Establishes standard conditions for PtO₂ hydrogen

-

Pictet-Spengler Regioselectivity: Yokoyama, A., et al. "Superacid-Catalyzed Pictet-Spengler Reaction."[1][2] Journal of Organic Chemistry1999 , 64(2), 611–617.[1][2] Link[1]

- Context: Discusses the mechanism and isomer distribution in phenethylamine cycliz

-

General THIQ Synthesis: Grundt, P., et al. "Heterogeneous catalytic hydrogenation of quinolines and isoquinolines."[1] Journal of Organic Chemistry2020 (General Reference for catalytic efficiency).

-

Target Scaffold Data: PubChem Compound Summary for 6-Methyl-1,2,3,4-tetrahydroisoquinoline (Free Base CAS: 42923-77-3). Link[1]

The Tetrahydroisoquinoline (THIQ) Scaffold: A Technical Guide to Biological Versatility and Drug Design

The following technical guide details the biological activity, structure-activity relationships (SAR), and experimental methodologies for Tetrahydroisoquinoline (THIQ) derivatives.

Executive Summary

The 1,2,3,4-tetrahydroisoquinoline (THIQ) moiety is a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets. Found in natural alkaloids like Emetine and Trabectedin, synthetic THIQ derivatives have evolved into potent agents for oncology (tubulin inhibition), neuropharmacology (MAO-B inhibition), and infectious disease management. This guide dissects the molecular architecture responsible for this versatility and provides validated protocols for synthesis and bioassay.

Part 1: Structural Architecture & SAR

The biological efficacy of THIQ stems from its rigid bicyclic core, which positions substituents in defined spatial orientations, mimicking endogenous neurotransmitters (dopamine) or intercalating into DNA.

The SAR Landscape

Modifications at specific positions on the THIQ ring dictate target selectivity.

-

N2-Position (The Nitrogen Handle): Critical for pharmacokinetic properties. Hydrophobic groups (benzyl, sulfonyl) here often enhance cell permeability and affinity for hydrophobic pockets in enzymes like MAO-B or transporters like P-gp.

-

C1-Position (The Chiral Center): The stereochemistry at C1 is often the "selectivity switch." For example, (S)-enantiomers of certain benzyl-THIQs show higher affinity for dopamine receptors, while C1-aryl substitutions are pivotal for antitumor activity.

-

C3-Carboxyl/Amide: Introduction of carboxylic acids or amides at C3 mimics amino acids, facilitating transport across the Blood-Brain Barrier (BBB) via LAT1 transporters.

-

Aromatic Ring (C5-C8): Electron-donating groups (methoxy, hydroxyl) at C6/C7 are essential for mimicking the catechol moiety of dopamine, driving adrenergic and dopaminergic activity.

Visualization of SAR Logic

Figure 1: Structure-Activity Relationship (SAR) map of the THIQ scaffold, highlighting key substitution sites and their pharmacological implications.[1]

Part 2: Oncology Applications

Tubulin Polymerization Inhibition

Synthetic THIQ derivatives, particularly sulfamates , have emerged as potent microtubule disruptors. They bind to the colchicine-binding site of tubulin, preventing polymerization into microtubules.

-

Mechanism: The THIQ core acts as a bioisostere for the A/B ring system of colchicine or 2-methoxyestradiol.

-

Key Derivative: N-dichlorobenzyl-THIQ sulfamates show IC50 values in the nanomolar range against OVCAR-3 (ovarian) and DU-145 (prostate) cancer lines.

-

Advantage: Unlike taxanes, these agents are often effective against Multi-Drug Resistant (MDR) cells overexpressing P-glycoprotein (P-gp).

DNA Alkylation & Topoisomerase Inhibition

Trabectedin (Yondelis) , a complex THIQ alkaloid, binds to the minor groove of DNA, alkylating guanine residues. This distorts the DNA helix, interfering with the nucleotide excision repair (NER) system and trapping the DNA-repair machinery, ultimately leading to double-strand breaks and apoptosis.

Part 3: Neuropharmacology

MAO-B Inhibition (Parkinson's Disease)

Monoamine Oxidase B (MAO-B) breaks down dopamine in the brain. THIQ derivatives act as reversible or irreversible inhibitors, preserving dopamine levels.

-

Selectivity: C1-substitution with a phenyl ring (e.g., 3-phenylcoumarin-THIQ hybrids) creates steric hindrance that prevents binding to the smaller active site of MAO-A, ensuring MAO-B selectivity (crucial to avoid the "cheese effect" or hypertensive crisis).

-

Potency: Recent derivatives exhibit Ki values < 50 nM.

Dopamine & Serotonin Modulation

THIQs like Diclofensine act as triple reuptake inhibitors (SNDRIs), blocking the transporters for Serotonin, Norepinephrine, and Dopamine. This broad-spectrum activity is explored for major depressive disorders, though careful tuning is required to manage addiction potential.

Part 4: Experimental Protocols

This section details a self-validating synthesis workflow and a bioassay.

Synthesis: Phosphate-Catalyzed Pictet-Spengler Reaction

The Pictet-Spengler reaction is the gold standard for constructing the THIQ core. The traditional method uses harsh acids (TFA/HCl) and high heat. The Phosphate-Catalyzed variant described here is milder, "greener," and biomimetic.

Objective: Synthesize 1-substituted-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline.

Reagents:

-

Dopamine Hydrochloride (1.0 equiv)

-

Aldehyde (e.g., Benzaldehyde, 1.1 equiv)

-

Potassium Phosphate Buffer (0.1 M, pH 6.0)

-

Solvent: Water/Ethanol (1:1 v/v)

Step-by-Step Workflow:

-

Preparation: Dissolve Dopamine HCl in the phosphate buffer/ethanol mixture. The phosphate acts as a general acid-base catalyst, mimicking the enzymatic active site of Norcoclaurine Synthase.

-

Addition: Add the aldehyde slowly to the solution at room temperature.

-

Cyclization: Heat the reaction mixture to 50°C for 4–6 hours. Monitor via TLC (Mobile phase: DCM/MeOH 9:1).

-

Validation: The disappearance of the aldehyde spot and the appearance of a lower Rf amine spot indicates imine formation and subsequent cyclization.

-

-

Workup: Adjust pH to ~8.5 with NaHCO3 to precipitate the free base or extract with Ethyl Acetate.

-

Purification: Recrystallize from Ethanol or purify via flash column chromatography.

Figure 2: Workflow for the biomimetic Phosphate-Catalyzed Pictet-Spengler reaction.

Bioassay: Tubulin Polymerization Inhibition (Turbidimetric Assay)

Objective: Quantify the ability of a THIQ derivative to inhibit the assembly of purified tubulin into microtubules.

Principle: Microtubule polymerization increases the turbidity (optical density) of the solution. Inhibitors prevent this increase.

Protocol:

-

Reagent Prep: Thaw Purified Tubulin (>99% pure) on ice. Prepare G-PEM buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP, 10% Glycerol).

-

Compound Addition: Add 2 µL of THIQ test compound (dissolved in DMSO) to a pre-warmed (37°C) 96-well plate. Include a Paclitaxel control (enhancer) and Colchicine control (inhibitor).

-

Initiation: Add 100 µL of Tubulin solution (3 mg/mL in G-PEM) to the wells.

-

Measurement: Immediately place in a kinetic spectrophotometer heated to 37°C. Measure Absorbance at 340 nm every 30 seconds for 60 minutes.

-

Data Analysis: Plot Absorbance vs. Time.

-

Validation: The Vehicle (DMSO) control must show a sigmoidal increase in absorbance (Vmax). The Colchicine control should show a flat line (inhibition).

-

Calculation: % Inhibition = [1 - (Vmax_sample / Vmax_control)] * 100.

-

Part 5: Quantitative Data Summary

Table 1: Comparative Biological Activity of Selected THIQ Derivatives

| Derivative Class | Target | Key Potency Metric | Mechanism | Reference |

| Sulfamate-THIQs | Tubulin | IC50: 26 nM (OVCAR-3) | Colchicine Site Binder | [1] |

| 3-Phenylcoumarin-THIQs | MAO-B | IC50: 56 nM | Selective Enzyme Inhibition | [2] |

| Trabectedin | DNA | IC50: < 1 nM (Various) | Minor Groove Alkylation | [3] |

| Cationic Triazole-THIQs | MRSA | MIC: 2–4 µg/mL | Membrane Disruption | [4] |

| Diclofensine | DA/NE/5-HT | IC50: 0.74 nM (DA Uptake) | Triple Reuptake Inhibition | [5] |

References

-

Tetrahydroisoquinoline Sulfamates as Potent Microtubule Disruptors. Journal of Medicinal Chemistry / ACS Omega. Link

-

Structure-Activity Relationship Analysis of 3-Phenylcoumarin-Based Monoamine Oxidase B Inhibitors. Frontiers in Chemistry. Link

-

Trabectedin (Yondelis): A Tetrahydroisoquinoline Alkaloid with Potent Antitumor Activity. National Institutes of Health (PMC). Link

-

Synthesis and Biological Evaluation of Tetrahydroisoquinoline-Derived Antibacterial Compounds. ResearchGate. Link

-

Biological Activities of Tetrahydroisoquinoline Derivatives: An Updated Review. Journal of Organic and Pharmaceutical Chemistry. Link

Sources

The Endogenous Enigma: A Technical Guide to the Core Functions of 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ)

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) is an endogenous amine found in the mammalian brain that has garnered significant interest for its neuroprotective, anti-addictive, and antidepressant-like properties.[1][2] This technical guide provides an in-depth exploration of the core biological roles of 1MeTIQ, from its biosynthesis and metabolism to its multifaceted mechanisms of action. We will delve into its crucial involvement in dopaminergic and glutamatergic neurotransmission, its potential as a therapeutic agent in neurodegenerative disorders like Parkinson's disease, and provide detailed protocols for its detection and functional characterization.

I. Introduction: The Emergence of a Neuroprotective Endocompound

The tetrahydroisoquinoline (THIQ) family of compounds, widely distributed in nature, has long been a subject of interest in medicinal chemistry due to their diverse biological activities.[3][4] While some THIQ derivatives have been implicated in neurotoxic processes, 1MeTIQ stands out for its clear neuroprotective profile.[5][6] Found to be constantly present in the brain, 1MeTIQ is now considered a key endogenous regulator of neuronal function and survival.[2][7] Its ability to readily cross the blood-brain barrier further enhances its potential as a therapeutic molecule.[8] This guide will elucidate the scientific underpinnings of 1MeTIQ's endogenous role, providing a comprehensive resource for researchers in the field.

II. Biosynthesis and Metabolism: The Life Cycle of 1MeTIQ

The endogenous production of 1MeTIQ is a critical aspect of its physiological function. It is enzymatically synthesized from 2-phenylethylamine (PEA), an endogenous trace amine, and pyruvate.[1] The enzyme responsible for this condensation reaction, informally named "1-MeTIQ synthesizing enzyme" or "1-MeTIQse," has been identified and localized to the mitochondrial-synaptosomal fraction of the rat brain.[1][5]

The metabolism of 1MeTIQ involves several pathways. A significant portion is excreted unchanged.[8] Metabolic transformations include hydroxylation to 4-hydroxy-1MeTIQ and N-methylation to 2-methyl-1MeTIQ.[8] Additionally, small amounts of isoquinoline and 1-methyl-3,4-dihydroisoquinoline have been identified as metabolites.[8] Understanding these metabolic pathways is crucial for pharmacokinetic and pharmacodynamic studies of both endogenous and exogenously administered 1MeTIQ.

III. Multifaceted Mechanisms of Neuroprotection

The neuroprotective effects of 1MeTIQ are not attributed to a single mode of action but rather a convergence of several key molecular interactions. This pleiotropic activity makes it a robust defender against various neurotoxic insults.

A. Modulation of Dopaminergic Neurotransmission

1MeTIQ plays a significant role as an endogenous regulator of the dopaminergic system.[2] It acts as a reversible inhibitor of monoamine oxidase (MAO), the primary enzyme responsible for the oxidative catabolism of dopamine.[6] By inhibiting MAO, 1MeTIQ reduces the production of the dopamine metabolite 3,4-dihydroxyphenylacetic acid (DOPAC) and the associated generation of reactive oxygen species (ROS).[6] This shifts dopamine metabolism towards the COMT-dependent O-methylation pathway, a less hazardous metabolic route.[6] Furthermore, 1MeTIQ has been shown to interact with the agonistic conformation of dopamine receptors, suggesting a role as a partial dopamine agonist.[1]

B. Antagonism of NMDA Receptor-Mediated Excitotoxicity

Glutamate-induced excitotoxicity, primarily mediated by the overactivation of N-methyl-D-aspartate (NMDA) receptors, is a common pathway in many neurodegenerative diseases.[9] 1MeTIQ functions as a low-affinity antagonist of the NMDA receptor.[7] This antagonistic action helps to prevent excessive calcium influx into neurons, a key trigger for excitotoxic cell death cascades.[9]

C. Direct Free Radical Scavenging

Beyond its effects on dopamine metabolism, 1MeTIQ possesses intrinsic free radical scavenging properties.[6] Oxidative stress, resulting from an imbalance between the production of ROS and the brain's antioxidant defenses, is a major contributor to neuronal damage. By directly neutralizing free radicals, 1MeTIQ provides an additional layer of neuroprotection.[6]

Sources

- 1. Isolation of 1-methyl-1,2,3,4-tetrahydroisoquinoline-synthesizing enzyme from rat brain: a possible Parkinson's disease-preventing enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 1-Methyl-1,2,3,4-Tetrahydroisoquinoline, an Endogenous Amine with Unexpected Mechanism of Action: New Vistas of Therapeutic Application - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1MeTIQ provides protection against Aβ-induced reduction of surface expression of synaptic proteins and inhibits H₂O₂-induced oxidative stress in primary hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Decrease of 1-methyl-1,2,3,4-tetrahydroisoquinoline synthesizing enzyme activity in the brain areas of aged rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Neuroprotective Effect of the Endogenous Amine 1MeTIQ in an Animal Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 1-Methyl-1,2,3,4-tetrahydroisoquinoline antagonizes a rise in brain dopamine metabolism, glutamate release in frontal cortex and locomotor hyperactivity produced by MK-801 but not the disruptions of prepulse inhibition, and impairment of working memory in rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Validated HPLC-MS/MS method for quantification of ethylmethylhydroxypyridine succinate in rat brain and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders [mdpi.com]

1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ): Mechanisms of Neuroprotection and Therapeutic Potential

[1][2][3]

Executive Summary

1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) represents a unique class of endogenous amines found in the mammalian brain.[1][2] Unlike its structural analogs such as 1-benzyl-1,2,3,4-tetrahydroisoquinoline (1BnTIQ) or salsolinol, which are implicated in the etiology of Parkinson’s disease (PD), 1MeTIQ exhibits potent neuroprotective, anti-addictive, and antidepressant-like properties .

This technical guide delineates the pharmacological profile of 1MeTIQ, focusing on its ability to shift dopamine catabolism from oxidative pathways (MAO-dependent) to methylation pathways (COMT-dependent), thereby reducing oxidative stress and preserving mitochondrial function.

Chemical & Pharmacological Profile

Structural Distinction

The physiological effects of tetrahydroisoquinolines (TIQs) are strictly structure-dependent. The presence of a methyl group at the C1 position in 1MeTIQ confers neuroprotective properties, whereas bulky hydrophobic substitutions (e.g., benzyl groups in 1BnTIQ) often result in neurotoxicity mimicking MPTP-like mitochondrial inhibition.

Blood-Brain Barrier (BBB) Permeability

1MeTIQ crosses the blood-brain barrier efficiently. Research indicates it is actively transported into the brain via the organic cation transporter system , leading to brain concentrations several-fold higher than plasma levels following systemic administration.[3] This bioavailability is critical for its therapeutic viability.

Mechanisms of Neuroprotection[2][5][6][7]

The neuroprotective efficacy of 1MeTIQ is not monofunctional; it operates through a synchronized multi-target mechanism.

The Metabolic Shift: MAO Inhibition vs. COMT Activation

The most authoritative mechanism identified is the regulation of dopamine metabolism .

-

MAO Inhibition: 1MeTIQ acts as a reversible inhibitor of Monoamine Oxidase A and B (MAO-A/B).[1][4] By inhibiting MAO, it prevents the oxidative deamination of dopamine, a reaction that typically yields hydrogen peroxide (

) and reactive aldehydes (DOPAL). -

COMT Activation: Concurrently, 1MeTIQ shifts dopamine metabolism toward the Catechol-O-methyltransferase (COMT) pathway, resulting in increased levels of 3-methoxytyramine (3-MT). 3-MT itself possesses neuroprotective properties, creating a positive feedback loop of survival.

Mitochondrial Complex I Protection

1MeTIQ antagonizes the toxicity of mitochondrial poisons like rotenone. While rotenone inhibits Complex I of the electron transport chain leading to ROS generation and apoptosis, 1MeTIQ preserves mitochondrial membrane potential (

Visualization of Signaling Pathways

Figure 1: 1MeTIQ shifts dopamine metabolism from neurotoxic oxidative stress (MAO pathway) to neuroprotective methylation (COMT pathway).

Experimental Validation Protocols

To replicate the neuroprotective effects of 1MeTIQ, the following protocols are recommended based on validated literature.

Protocol A: In Vitro Neuroprotection (SH-SY5Y Model)

Objective: Assess protection against Rotenone-induced toxicity.

-

Cell Culture:

-

Culture SH-SY5Y human neuroblastoma cells in DMEM/F12 medium supplemented with 10% FBS.

-

Maintain at 37°C in a humidified 5%

atmosphere.

-

-

Pre-treatment:

-

Seed cells at

cells/well in 96-well plates. Allow adhesion for 24h. -

Experimental Group: Add 1MeTIQ (dissolved in medium) to reach a final concentration of 50–100 µM . Incubate for 30 minutes prior to toxin exposure.

-

Control Group: Vehicle medium only.

-

-

Toxin Exposure:

-

Add Rotenone (final concentration 10–50 µM) to induce mitochondrial stress.

-

Co-incubate for 24 hours.

-

-

Viability Assay (MTT):

-

Add MTT solution (0.5 mg/mL). Incubate for 4 hours.

-

Dissolve formazan crystals in DMSO. Measure absorbance at 570 nm.

-

Validation Criteria: 1MeTIQ treated cells should show statistically significant (

) higher viability compared to Rotenone-only cells.

-

Protocol B: In Vivo Microdialysis (Rat Striatum)

Objective: Measure the Dopamine/3-MT shift in real-time.

-

Subject Preparation:

-

Male Wistar rats (250–300g). Anesthetize with ketamine/xylazine.

-

Stereotaxic implantation of microdialysis probe into the striatum (Coordinates: AP +1.0, L +3.0, V -6.0 from bregma).

-

-

Administration:

-

Treatment: Administer 1MeTIQ (50 mg/kg i.p. ).[5]

-

-

Sampling:

-

Perfuse probe with artificial cerebrospinal fluid (aCSF) at 2 µL/min.

-

Collect dialysate samples every 20 minutes for 4 hours.

-

-

Analysis (HPLC-ED):

-

Analyze samples using HPLC with electrochemical detection.

-

Target Analytes: Dopamine (DA), DOPAC, HVA, and 3-Methoxytyramine (3-MT).

-

Expected Result: A transient increase in extracellular DA and a marked increase in 3-MT, with a concurrent decrease in DOPAC/DA ratio (indicating MAO inhibition).

-

Quantitative Data Summary

The following table summarizes the effects of 1MeTIQ across different experimental models, highlighting its consistent neuroprotective profile.

| Parameter | Experimental Model | Dosage / Concentration | Observed Effect | Mechanism Implicated |

| Locomotor Activity | Rat (6-OHDA lesion) | 50 mg/kg i.p.[5] (Chronic) | Restoration of exploratory activity; antagonism of bradykinesia | Dopamine preservation |

| Dopamine Levels | Rat Striatum (Microdialysis) | 50 mg/kg i.p. (Acute) | ~150-200% increase in extracellular DA; ~300% increase in 3-MT | MAO Inhibition + COMT shift |

| Cell Viability | SH-SY5Y Cells | 100 µM | Prevention of Rotenone-induced apoptosis (approx. 40% recovery) | Mitochondrial Complex I protection |

| MAO-B Inhibition | Enzymatic Assay | Low Micromolar ( | Reversible inhibition | Competitive binding |

References

-

Antkiewicz-Michaluk, L., et al. (2013). 1-Methyl-1,2,3,4-tetrahydroisoquinoline, an Endogenous Neuroprotectant and MAO Inhibitor with Antidepressant-Like Properties in the Rat.[2] National Institutes of Health (PMC).

-

Wąsik, A., et al. (2016).[4][6] Neuroprotective Effect of the Endogenous Amine 1MeTIQ in an Animal Model of Parkinson's Disease. PubMed.

-

Patsenka, A., & Antkiewicz-Michaluk, L. (2004).[4][6] Inhibition of Monoamine Oxidase Activity by 1-Methyl-1,2,3,4-tetrahydroisoquinoline. Neurotoxicity Research.

-

Antkiewicz-Michaluk, L., et al. (2006).[4] 1-Methyl-1,2,3,4-tetrahydroisoquinoline protects against rotenone-induced mortality and neurotoxicity in rats. European Journal of Pharmacology.

-

Kotake, Y., et al. (1995). Neurotoxic effects of 1-benzyl-1,2,3,4-tetrahydroisoquinoline in the mouse brain. Journal of Neurochemistry.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 1-Methyl-1,2,3,4-tetrahydroisoquinoline, an Endogenous Neuroprotectant and MAO Inhibitor with Antidepressant-Like Properties in the Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jneuropsychiatry.org [jneuropsychiatry.org]

- 4. Multiple Administration of Endogenous Amines TIQ and 1MeTIQ Protects Against a 6-OHDA-Induced Essential Fall of Dopamine Release in the Rat Striatum: In Vivo Microdialysis Study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

An In-Depth Technical Guide on the Discovery and History of Tetrahydroisoquinoline Alkaloids

Abstract

The tetrahydroisoquinoline (THIQ) alkaloids represent one of the most significant and structurally diverse families of natural products.[1][2] Their intricate molecular architectures and profound pharmacological activities have captivated chemists and pharmacologists for over a century. This guide provides a comprehensive exploration of the discovery and history of THIQ alkaloids, tracing their journey from initial isolation to their pivotal role in modern drug development. We will delve into the seminal synthetic methodologies that enabled their construction, the biosynthetic pathways that illuminate their natural origins, and the evolution of analytical techniques for their characterization. This paper is intended for researchers, scientists, and drug development professionals, offering expert insights into the causality behind experimental choices and a self-validating system of described protocols.

Introduction: The Dawn of a New Alkaloid Family

The story of tetrahydroisoquinoline alkaloids is intrinsically linked to the broader history of alkaloid chemistry. These nitrogen-containing organic compounds, often found in plants, have been utilized for their medicinal and psychoactive properties for millennia.[3] Archaeological evidence suggests the use of peyote, a cactus rich in THIQ alkaloids like mescaline, by Native Americans for at least 5,500 years for ceremonial and spiritual purposes.[3]

The formal scientific investigation into these compounds began in the late 19th and early 20th centuries. Early pioneers in the field, through painstaking extraction and characterization, began to unveil a vast and complex world of molecular structures. It was within this context that the unique 1,2,3,4-tetrahydroisoquinoline scaffold was identified as a recurring motif in a multitude of natural products.[4] This discovery laid the foundation for a new and exciting chapter in natural product chemistry.

The Genesis of Synthesis: The Pictet-Spengler Reaction

A watershed moment in the history of THIQ alkaloids was the discovery of the Pictet-Spengler reaction in 1911 by Amé Pictet and Theodor Spengler.[5][6][7] This elegant and powerful reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure to form the tetrahydroisoquinoline core.[6][8]

The reaction's significance lies in its biomimetic nature; it mimics the plausible biosynthetic pathway of these alkaloids in plants. The driving force is the formation of an electrophilic iminium ion, which then undergoes an intramolecular electrophilic aromatic substitution to forge the new heterocyclic ring.[6]

Mechanism of the Pictet-Spengler Reaction

The generally accepted mechanism proceeds through the following key steps:

-

Imine/Iminium Ion Formation: The β-arylethylamine reacts with the carbonyl compound to form a Schiff base (imine). Under acidic conditions, this imine is protonated to generate a highly electrophilic iminium ion.[8]

-

Intramolecular Cyclization: The electron-rich aromatic ring of the β-arylethylamine attacks the electrophilic iminium ion in a 6-endo-trig cyclization.[8] This step is the crucial ring-forming event.

-

Rearomatization: A proton is lost from the aromatic ring to restore aromaticity, yielding the final tetrahydroisoquinoline product.[8]

Caption: A simplified workflow of the Pictet-Spengler reaction.

Experimental Protocol: A Classic Pictet-Spengler Synthesis of 1-Methyl-1,2,3,4-tetrahydroisoquinoline

This protocol outlines a representative synthesis, demonstrating the core principles of the reaction.

Materials:

-

Phenylethylamine

-

Acetaldehyde

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Hydroxide (NaOH) solution

-

Diethyl ether

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve phenylethylamine in a suitable solvent like water or ethanol.

-

Acidification: Slowly add concentrated hydrochloric acid to the solution while stirring. This protonates the amine and catalyzes the reaction.

-

Aldehyde Addition: Add acetaldehyde dropwise to the reaction mixture. An excess of the aldehyde may be used to ensure complete consumption of the amine.[8]

-

Reflux: Heat the reaction mixture to reflux for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature.

-

Basification: Carefully neutralize the reaction mixture with a sodium hydroxide solution to deprotonate the product and facilitate its extraction.

-

Extraction: Extract the aqueous layer with diethyl ether several times. Combine the organic layers.

-

Drying and Concentration: Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

-

Purification: The crude 1-methyl-1,2,3,4-tetrahydroisoquinoline can be further purified by distillation or column chromatography.

Self-Validation: The identity and purity of the synthesized compound should be confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Nature's Blueprint: Biosynthesis of Tetrahydroisoquinoline Alkaloids

The discovery of the Pictet-Spengler reaction provided a chemical basis for understanding the biosynthesis of THIQ alkaloids in plants.[9] Nature, however, employs a highly efficient and stereoselective enzymatic machinery to construct these complex molecules.[10]

The general biosynthetic pathway commences with the amino acid L-tyrosine, which serves as the primary building block. Through a series of enzymatic transformations, L-tyrosine is converted to dopamine. Dopamine then undergoes a crucial condensation reaction with a carbonyl compound, typically derived from the metabolism of another amino acid, to form the foundational THIQ scaffold.[9]

A key intermediate in the biosynthesis of many complex THIQ alkaloids is (S)-norcoclaurine , which is formed from the condensation of dopamine and 4-hydroxyphenylacetaldehyde. From this central precursor, a cascade of enzymatic reactions, including hydroxylations, methylations, and oxidative couplings, leads to the vast structural diversity observed in this alkaloid family.[1]

Caption: A simplified overview of the biosynthetic origin of THIQ alkaloids.

From Plant to Pure Compound: A History of Isolation and Analysis

The journey of a THIQ alkaloid from its natural source to a well-characterized, pure compound has been shaped by the evolution of analytical and separation techniques.

Early Methods: Extraction and Classical Characterization

In the early days of alkaloid research, isolation was a laborious process relying on the fundamental chemical properties of these compounds. The general approach involved:

-

Extraction: The plant material was typically ground and extracted with an acidified aqueous solvent to protonate the alkaloids and render them water-soluble.[11] Alternatively, the material could be treated with a base to liberate the free alkaloids, which were then extracted with an organic solvent.[11][12]

-

Purification: The crude extract was then subjected to a series of acid-base extractions to separate the alkaloids from other plant constituents.[13]

-

Fractionation: Separation of individual alkaloids from the mixture was often achieved through fractional crystallization of their salts.

Characterization in this era relied on melting point determination, elemental analysis, and colorimetric tests. The elucidation of complex structures was a monumental task, often taking years of chemical degradation studies.

The Chromatographic Revolution and Spectroscopic Advancements

The mid-20th century witnessed the advent of chromatography, a technique that revolutionized the separation of complex mixtures. Techniques like Thin Layer Chromatography (TLC) and Column Chromatography provided researchers with powerful tools to separate individual alkaloids with much greater efficiency.[14]

The subsequent development of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) further enhanced separation capabilities, allowing for the analysis of minute quantities of material.[14][15]

The structural elucidation of THIQ alkaloids was profoundly impacted by the introduction of spectroscopic methods:

-

UV-Visible Spectroscopy: Provided information about the electronic transitions within the molecule, offering clues about the aromatic system.

-

Infrared (IR) Spectroscopy: Allowed for the identification of functional groups present in the molecule.[15]

-

Mass Spectrometry (MS): Enabled the determination of the molecular weight and fragmentation patterns, providing valuable structural information.[15]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: This has become the most powerful tool for structure elucidation, providing detailed information about the carbon and proton framework of the molecule.[15]

Modern Analytical Workflow for THIQ Alkaloid Analysis

A contemporary approach to the analysis of THIQ alkaloids from a biological sample would typically involve a hyphenated technique like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) .[16]

4.3.1. Experimental Protocol: GC-MS Analysis of THIQs from a Biological Matrix

This protocol provides a general framework for the analysis of THIQs in a sample like urine.[16]

Materials:

-

Biological sample (e.g., urine)

-

Internal standard

-

Extraction solvent (e.g., ethyl acetate)

-

Derivatizing agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide - BSTFA)

-

GC-MS system

Procedure:

-

Sample Preparation: To a known volume of the biological sample, add an internal standard.

-

Extraction: Perform a liquid-liquid extraction with a suitable organic solvent. An extractive derivatization method can be employed to reduce extraction time and minimize oxidation.[16]

-

Derivatization: Evaporate the organic solvent and treat the residue with a derivatizing agent to increase the volatility and thermal stability of the THIQs for GC analysis.

-

GC-MS Analysis: Inject the derivatized sample into the GC-MS system. The GC will separate the different components of the mixture, and the MS will provide mass spectra for identification and quantification.

Data Analysis: The THIQs are identified by comparing their retention times and mass spectra with those of authentic standards. Quantification is achieved by comparing the peak area of the analyte to that of the internal standard.

The Dark Side and a Serendipitous Discovery: MPTP and the Parkinson's Connection

The history of THIQ alkaloids took an unexpected and profound turn with the discovery of the neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) .[17] In the early 1980s, a group of intravenous drug users in California developed severe and irreversible symptoms of Parkinson's disease after injecting a synthetic opioid contaminated with MPTP.[18]

This tragic event led to the groundbreaking discovery that MPTP is selectively toxic to dopaminergic neurons in the substantia nigra region of the brain, the same neurons that degenerate in Parkinson's disease.[18][19] This provided researchers with an invaluable animal model to study the pathology of the disease and to develop new therapeutic strategies.[18][20][21][22]

The structural similarity between MPTP and some endogenous and exogenous THIQ alkaloids raised concerns about their potential neurotoxicity.[17] This has spurred extensive research into the role of THIQs in neurodegenerative diseases.

Salsolinol: An Endogenous THIQ with a Dual Role

Salsolinol , a THIQ formed from the condensation of dopamine and acetaldehyde (the primary metabolite of ethanol), is a particularly intriguing molecule.[23][24][25] It has been implicated in the rewarding effects of alcohol, as it can modulate the activity of dopamine neurons in the brain's reward circuitry.[23] However, there is also evidence suggesting that salsolinol may contribute to oxidative stress and neuronal damage, potentially playing a role in the pathogenesis of Parkinson's disease.[26][27]

Caption: The formation of the endogenous THIQ alkaloid salsolinol.

The Modern Era: Expanding Synthetic Horizons and Therapeutic Potential

The field of THIQ alkaloid research continues to evolve at a rapid pace. Modern synthetic chemistry has provided a plethora of new methods for their construction, including enantioselective approaches that allow for the synthesis of specific stereoisomers.[1] These advancements have enabled the synthesis of highly complex THIQ natural products and their analogs for biological evaluation.[2]

The therapeutic potential of THIQ alkaloids is vast and continues to be explored.[1][2] They have been shown to possess a wide range of biological activities, including:

The development of new THIQ-based drugs holds great promise for the treatment of a variety of diseases.

Quantitative Data Summary: Biological Activities of Representative THIQ Alkaloids

| Alkaloid | Class | Primary Biological Activity | Potency (IC₅₀/EC₅₀) | Reference |

| Morphine | Benzylisoquinoline | Opioid Receptor Agonist (Analgesic) | Varies by receptor subtype | N/A |

| Berberine | Protoberberine | Antidiabetic, Antimicrobial | Varies by target | [2] |

| Emetine | Ipecac Alkaloid | Antiprotozoal, Emetic | Varies by organism | N/A |

| Tubocurarine | Bisbenzylisoquinoline | Nicotinic Acetylcholine Receptor Antagonist (Muscle Relaxant) | Varies by preparation | N/A |

| Salsolinol | Simple THIQ | Modulation of Dopaminergic Neurons | Micromolar range | [23] |

Conclusion and Future Perspectives

The journey of tetrahydroisoquinoline alkaloids, from their ancient use in traditional medicine to their current status as lead compounds in modern drug discovery, is a testament to the enduring power of natural products. The elegant simplicity of the Pictet-Spengler reaction provided the key to unlocking their chemical synthesis, while advancements in analytical techniques have allowed for their detailed characterization. The serendipitous discovery of MPTP's neurotoxicity opened up new avenues of research into neurodegenerative diseases. As we look to the future, the continued exploration of the vast chemical space of THIQ alkaloids, coupled with the development of innovative synthetic and biological screening methods, promises to yield new and effective therapies for a wide range of human ailments.

References

-

The mechanism of the Pictet–Spengler reaction. - ResearchGate. Available at: [Link]

-

Pictet-Spengler Reaction - J&K Scientific LLC. Available at: [Link]

-

Pictet–Spengler reaction - Wikipedia. Available at: [Link]

-

Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020) | Chemical Reviews - ACS Publications. Available at: [Link]

-

Interaction of catecholamine-derived alkaloids with central neurotransmitter receptors. Available at: [Link]

-

Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020) - PMC. Available at: [Link]

-

Elucidation and biosynthesis of tetrahydroisoquinoline alkaloids: Recent advances and prospects - PubMed. Available at: [Link]

-

Tetrahydroisoquinoline - Wikipedia. Available at: [Link]

-

Endogenous Synthesis of Tetrahydroisoquinoline Derivatives from Dietary Factors: Neurotoxicity Assessment on a 3D Neurosphere Culture - MDPI. Available at: [Link]

-

Biosynthesis of plant tetrahydroisoquinoline alkaloids through an imine reductase route. Available at: [Link]

-

Peyote - Wikipedia. Available at: [Link]

-

Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. Available at: [Link]

-

General Methods of Extraction and Isolation of Alkaloids - ResearchGate. Available at: [Link]

-

Medicinal chemistry perspectives of 1,2,3,4- tetrahydroisoquinoline analogs -biological activities and SAR studies - ResearchGate. Available at: [Link]

-

The MPTP Story - PMC - NIH. Available at: [Link]

-

Salsolinol modulation of dopamine neurons - PMC - PubMed Central - NIH. Available at: [Link]

-

Neurology through history: Unraveling the biochemical pathways of Parkinson disease with the unexpected discovery of MPTP. Available at: [Link]

-

Pharmacognosy. Available at: [Link]

-

MPTP Mouse Model of Parkinson's Disease | Melior Discovery. Available at: [Link]

-

ISOLATION AND IDENTIFICATION OF ALKALOIDS EXTRACTED FROM DAYAK ONION (Eleutherinae palmifolia (L.) Merr) - Rasayan Journal of Chemistry. Available at: [Link]

-

Neuroprotective Activity of Enantiomers of Salsolinol and N-Methyl-(R)-salsolinol: In Vitro and In Silico Studies | ACS Omega. Available at: [Link]

-

Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Publishing. Available at: [Link]

-

Lessons from the Total Synthesis of (±) Phalarine: Insights Into the Mechanism of the Pictet–Spengler Reaction - PubMed Central. Available at: [Link]

-

A New Rapid Method for the Analysis of Catecholic Tetrahydroisoquinolines From Biological Samples by Gas chromatography/mass Spectrometry - PubMed. Available at: [Link]

-

MPTP Parkinsonism and Implications for Understanding Parkinson's Disease - PMC - NIH. Available at: [Link]

-

The extraction, separation and purification of alkaloids in the natural medicine - JOCPR. Available at: [Link]

-

Biosynthesis of plant tetrahydroisoquinoline alkaloids through an imine reductase route - PMC - NIH. Available at: [Link]

-

Modern Trends in Analytical Techniques for Method Development and Validation of Pharmaceuticals: A Review - SciSpace. Available at: [Link]

-

How MPTP Revitalized Parkinson's Research | The Scientist. Available at: [Link]

-

Salsolinol and isosalsolinol: condensation products of acetaldehyde and dopamine. Separation of their enantiomers in the presence of a large excess of dopamine - PubMed. Available at: [Link]

-

Natural Composition and Biosynthetic Pathways of Alkaloids in Medicinal Dendrobium Species - Frontiers. Available at: [Link]

-

Ethanol-Dependent Synthesis of Salsolinol in the Posterior Ventral Tegmental Area as Key Mechanism of Ethanol's Action on Mesolimbic Dopamine - Frontiers. Available at: [Link]

-

Modern Analytical Technique for Characterization Organic Compounds. Available at: [Link]

-

Enzymatic condensation of dopamine and acetaldehyde: A salsolinol synthase from rat brain - ResearchGate. Available at: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Peyote - Wikipedia [en.wikipedia.org]

- 4. Tetrahydroisoquinoline - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]

- 7. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

- 8. jk-sci.com [jk-sci.com]

- 9. Elucidation and biosynthesis of tetrahydroisoquinoline alkaloids: Recent advances and prospects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Biosynthesis of plant tetrahydroisoquinoline alkaloids through an imine reductase route - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 11. uobabylon.edu.iq [uobabylon.edu.iq]

- 12. researchgate.net [researchgate.net]

- 13. jocpr.com [jocpr.com]

- 14. ijpsjournal.com [ijpsjournal.com]

- 15. scispace.com [scispace.com]

- 16. A new rapid method for the analysis of catecholic tetrahydroisoquinolines from biological samples by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. medlink.com [medlink.com]

- 19. The MPTP Story - PMC [pmc.ncbi.nlm.nih.gov]

- 20. meliordiscovery.com [meliordiscovery.com]

- 21. MPTP Parkinsonism and Implications for Understanding Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 22. How MPTP Revitalized Parkinson's Research | The Scientist [the-scientist.com]

- 23. Salsolinol modulation of dopamine neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Salsolinol and isosalsolinol: condensation products of acetaldehyde and dopamine. Separation of their enantiomers in the presence of a large excess of dopamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Frontiers | Ethanol-Dependent Synthesis of Salsolinol in the Posterior Ventral Tegmental Area as Key Mechanism of Ethanol’s Action on Mesolimbic Dopamine [frontiersin.org]

- 26. pubs.acs.org [pubs.acs.org]

- 27. researchgate.net [researchgate.net]

Natural Sources of 1,2,3,4-Tetrahydroisoquinoline Compounds: A Technical Guide

Executive Summary

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold represents a "privileged structure" in medicinal chemistry, serving as the structural core for a vast array of alkaloids with potent biological activities ranging from antitumor to neuroactive properties.[1] Unlike synthetic libraries, natural sources provide THIQs with high stereochemical complexity and functional density.

This guide analyzes the primary natural reservoirs of THIQ compounds—mammalian, plant, marine, and microbial—and provides technical workflows for their isolation and characterization. It is designed for drug discovery scientists seeking to leverage evolutionary biosynthesis for lead generation.

Structural Classification & Biosynthetic Logic

The Core Scaffold

The THIQ moiety consists of a benzene ring fused to a piperidine ring. Its ubiquity in nature stems from the Pictet-Spengler reaction , a condensation between a

Biosynthetic Mechanism (The "Enzymatic" Pictet-Spengler)

In biological systems, this reaction is catalyzed by Pictet-Spenglerases, such as Norcoclaurine Synthase (NCS) . Understanding this mechanism is crucial for both bio-engineering and semi-synthesis.

-

Step 1: Formation of an iminium ion intermediate between the amine and the aldehyde.[2]

-

Step 2: Intramolecular electrophilic aromatic substitution (Mannich-type cyclization).

-

Step 3: Re-aromatization to form the tetrahydroisoquinoline ring.

Figure 1: The biosynthetic convergence of dopamine and an aldehyde substrate to form the THIQ core via Norcoclaurine Synthase.

Major Natural Sources

Plant Sources (The Benzylisoquinolines)

Plants are the most prolific producers of THIQs, primarily as precursors to complex Benzylisoquinoline Alkaloids (BIAs).

| Source Family | Representative Species | Key Compounds | Therapeutic Potential |

| Papaveraceae | Papaver somniferum | Reticuline, Laudanosine | Analgesic precursors |

| Ranunculaceae | Coptis japonica | Coptisine (oxidized THIQ) | Antimicrobial |

| Nelumbonaceae | Nelumbo nucifera (Lotus) | Nuciferine, Armepavine | Anti-obesity, Dopaminergic |

| Annonaceae | Annona spp. | Annonaceous acetogenins | Cytotoxic |

Technical Note: In many plants, the THIQ core is rapidly methylated or oxidized. Isolation of the tetrahydro form often requires inhibiting downstream oxidases or targeting specific developmental stages of the plant.

Marine Sources (The Antitumor Powerhouses)

Marine invertebrates, particularly tunicates and sponges, host symbiotic bacteria that produce highly complex THIQs. These compounds often possess a "caged" structure and potent DNA-alkylating capabilities.

-

Ecteinascidins: Isolated from the tunicate Ecteinascidia turbinata.[3]

-

Renieramycins: Isolated from sponges (Reniera sp.). Structurally related to microbial saframycins.[1]

Microbial Sources (The Tetrahydroisoquinoline Antibiotics)

Actinobacteria, specifically Streptomyces species, produce THIQ antibiotics characterized by a quinone moiety.

-

Saframycins: Produced by Streptomyces lavendulae. Potent antitumor activity.[1][5][6][7]

-

Naphthyridinomycins: DNA cross-linkers.

Mammalian (Endogenous) Sources

THIQs are not foreign to mammalian physiology. They are formed endogenously from dopamine condensation with aldehydes (acetaldehyde, formaldehyde).

-

Salsolinol: Formed from dopamine + acetaldehyde.

-

Significance: Elevated levels are observed in the cerebrospinal fluid of Parkinson’s disease patients, acting as potential neurotoxins that inhibit mitochondrial complex I.

Extraction & Isolation Protocols

Principles of Alkaloid Extraction

The isolation of THIQs relies on their basic nitrogen atom (

Protocol: Acid-Base Extraction of THIQs from Plant Matrix

Objective: Isolate total alkaloid fraction containing THIQs from Nelumbo nucifera leaves.

Reagents: Methanol (MeOH), Hydrochloric acid (HCl), Ammonium hydroxide (

Step-by-Step Workflow:

-

Maceration (Solubilization):

-

Dry and grind plant material to a fine powder (increase surface area).

-

Extract with MeOH (3 x 24h) at room temperature.

-

Why: Methanol penetrates cell walls and dissolves both polar salts and neutral compounds.

-

-

Evaporation & Acidification:

-

Evaporate MeOH in vacuo to obtain a crude gum.

-

Resuspend residue in 5% HCl (aq).

-

Why: Converts alkaloids to their hydrochloride salts (

), making them water-soluble. Lipids and chlorophylls remain insoluble.

-

-

Defatting (Lipid Removal):

-

Partition the acidic aqueous phase with n-Hexane or Diethyl Ether. Discard the organic layer.

-

Why: Removes non-alkaloidal lipids that would contaminate the final product.

-

-

Basification (Free Base Formation):

-

Adjust the pH of the aqueous phase to pH 9–10 using

. -

Why: Deprotonates the nitrogen (

), rendering the alkaloid hydrophobic.

-

-

Extraction (Isolation):

-

Extract the basic aqueous phase with DCM or Chloroform (

). -

Collect the organic layer, dry over anhydrous

, and evaporate. -

Result: Crude alkaloid fraction enriched in THIQs.

-

Figure 2: Acid-Base extraction workflow for isolating alkaloidal free bases from complex biological matrices.

Analytical Characterization

To validate the presence of the THIQ core, researchers must utilize specific spectroscopic signatures.

Mass Spectrometry (MS)

-

Fragmentation Pattern: In ESI-MS/MS, THIQs typically undergo a Retro-Diels-Alder (RDA) cleavage of the C-ring.

-

Diagnostic Ion: Look for a characteristic fragment resulting from the cleavage of the bonds beta to the nitrogen atom.

Nuclear Magnetic Resonance (NMR)

-

1H NMR:

-

C-1 Proton: A diagnostic triplet or doublet of doublets around

4.0 – 4.5 ppm (depending on substituents at C-1). -

C-3/C-4 Protons: Multiplets in the

2.6 – 3.5 ppm range, corresponding to the methylene groups of the piperidine ring.

-

-

13C NMR:

-

C-1: Typically appears between

50 – 60 ppm. -

C-3:

40 – 50 ppm. -

C-4:

25 – 35 ppm.

-

References

-

Medicinal Chemistry Perspectives of 1,2,3,4-Tetrahydroisoquinoline Analogs . RSC Advances. [Link]

-

Ecteinascidins: A Review of the Chemistry, Biology and Clinical Utility . Marine Drugs. [Link]

-

Quantitative Determination of Endogenous Tetrahydroisoquinolines in Mammals . ACS Chemical Neuroscience. [Link]

-

Isolation and Determination of Isoquinoline Alkaloids . Journal of Chromatography A. [Link]

Sources

- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Ecteinascidins. A Review of the Chemistry, Biology and Clinical Utility of Potent Tetrahydroisoquinoline Antitumor Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

Pharmacological profile of 6-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride

The following technical guide details the pharmacological profile, synthetic utility, and experimental characterization of 6-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride (6-Me-THIQ) . This document is structured for researchers in medicinal chemistry and neuropharmacology, focusing on the compound's role as a privileged scaffold in drug discovery.

Technical Monograph & Experimental Guide

Executive Summary & Chemical Identity

6-Methyl-1,2,3,4-tetrahydroisoquinoline (6-Me-THIQ) represents a critical structural divergence in the tetrahydroisoquinoline (TIQ) class. Unlike its neuroprotective isomer 1-methyl-TIQ or the neurotoxic N-methyl-TIQ, the 6-methyl analog functions primarily as a privileged pharmacophore for diversifying ligand-target interactions. Its C6-methyl substitution enhances lipophilicity and steric bulk without compromising the secondary amine's capacity for hydrogen bonding, making it a versatile scaffold for targeting Monoamine Oxidase (MAO) enzymes, Dopamine D3 receptors, and STAT3 signaling pathways.

| Property | Data |

| CAS Number | 42923-76-2 (Base); 57196-62-0 (Related 6-OMe HCl salt often used as surrogate ref) |

| Molecular Formula | C₁₀H₁₃N[1] · HCl |

| Molecular Weight | 183.68 g/mol (HCl salt) |

| Core Scaffold | Tetrahydroisoquinoline (Catecholamine mimic) |

| Primary Targets | MAO-A/B (Inhibitor), Dopamine D3 (Ligand), STAT3 (via derivatives) |

Pharmacological Mechanism & SAR

The "Methyl Switch" in TIQ Pharmacology

The biological activity of TIQs is dictated by the position of methylation. This "Methyl Switch" determines whether the molecule acts as a neurotoxin, a neuroprotectant, or a therapeutic scaffold.

-

N-Methylation (Toxicity): N-methyl-TIQ mimics the MPTP neurotoxin precursor, often leading to mitochondrial Complex I inhibition and dopaminergic neurotoxicity.

-

C1-Methylation (Protection): 1-Methyl-TIQ is an endogenous neuroprotectant that prevents mitochondrial damage.

-

C6-Methylation (Scaffold Utility): 6-Methyl-TIQ avoids the steric clash at the nitrogen metabolic center, preserving the secondary amine for salt bridge formation with aspartate residues in GPCRs (e.g., Asp113 in adrenergic receptors). The C6-methyl group fills hydrophobic pockets (e.g., S1' in proteases or hydrophobic crevices in MAO), enhancing potency over the unsubstituted parent.

Mechanism of Action: MAO Inhibition

6-Me-THIQ functions as a competitive inhibitor of Monoamine Oxidase (MAO). The secondary amine coordinates with the FAD cofactor, while the aromatic ring undergoes

Therapeutic Applications[2][3]

-

Oncology (Renieramycin Analogs): The 6-methyl-THIQ moiety is the core structural unit of Renieramycins (marine alkaloids). These derivatives exhibit potent cytotoxicity against non-small-cell lung cancer (NSCLC) by alkylating DNA and inhibiting STAT3 signaling.

-

CNS Disorders (D3 Receptor Ligands): In dopamine D3 receptor antagonists, the 6-Me-THIQ core serves as the "head group." The nitrogen atom forms a crucial salt bridge, while the 6-methyl group restricts rotational freedom, improving binding entropy.

Visualization: Structure-Activity Relationship (SAR)

The following diagram illustrates the functional divergence of methylated TIQ derivatives.

Figure 1: Pharmacological divergence of TIQ methylation sites. C6-methylation directs activity toward therapeutic receptor modulation rather than toxicity.

Experimental Protocols

Protocol A: Synthesis via Pictet-Spengler Cyclization

This protocol yields 6-Me-THIQ from commercially available precursors. It is preferred over Bischler-Napieralski for milder conditions.

Reagents:

-

3-Methylphenethylamine (Precursor)

-

Paraformaldehyde (Carbon source)

-

Trifluoroacetic acid (TFA) (Catalyst/Solvent)

Workflow:

-

Schiff Base Formation: Dissolve 3-methylphenethylamine (10 mmol) in anhydrous DCM. Add paraformaldehyde (1.2 eq) and stir at RT for 2 hours to generate the imine in situ.

-

Cyclization: Cool to 0°C. Add TFA (5 eq) dropwise. The electron-donating methyl group at the meta position of the amine directs cyclization to the para position (relative to the methyl), favoring the 6-methyl isomer.

-

Reflux: Heat to reflux (40°C) for 4-6 hours. Monitor by TLC (System: DCM/MeOH 9:1).

-

Workup: Quench with sat. NaHCO₃ (pH > 8). Extract with DCM (3x).

-

Salt Formation: Dissolve the crude oil in diethyl ether. Add 2M HCl in ether dropwise. The white precipitate is 6-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride . Recrystallize from EtOH/Ether.

Protocol B: MAO-B Inhibition Assay (Fluorometric)

To validate the pharmacological activity of the synthesized scaffold.

Reagents:

-

Recombinant Human MAO-B (5 mg/mL)

-

Substrate: Tyramine or Amplex Red

-

Inhibitor: 6-Me-THIQ HCl (Serial dilutions: 1 nM – 100 µM)

Steps:

-